molecular formula C21H23FN2O3 B3405975 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1798016-84-8

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate

Cat. No. B3405975
CAS RN: 1798016-84-8
M. Wt: 370.4 g/mol
InChI Key: ZRICIBFXUONHAK-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is commonly referred to as FPEA and has been found to have a wide range of biological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of FPEA is not yet fully understood. However, it has been suggested that FPEA may exert its effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. FPEA has also been found to interact with various receptors in the brain, including the D2 and 5-HT1A receptors.
Biochemical and Physiological Effects:
FPEA has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. FPEA has also been found to modulate the activity of various enzymes and proteins involved in neurotransmitter synthesis and signaling.

Advantages and Limitations for Lab Experiments

FPEA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. FPEA also exhibits a wide range of biological effects, making it a versatile tool for studying various physiological and biochemical processes. However, one of the limitations of FPEA is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on FPEA. One area of interest is the development of FPEA-based drugs for the treatment of various neurological disorders, such as schizophrenia and Parkinson's disease. Another potential direction is the investigation of FPEA's effects on other neurotransmitters and receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of FPEA and its potential applications in various fields of study.

Scientific Research Applications

FPEA has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. FPEA has also been shown to have potential applications in the treatment of various neurological disorders, such as schizophrenia and Parkinson's disease.

properties

IUPAC Name

[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-16-2-4-17(5-3-16)14-21(26)27-15-20(25)24-12-10-23(11-13-24)19-8-6-18(22)7-9-19/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRICIBFXUONHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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